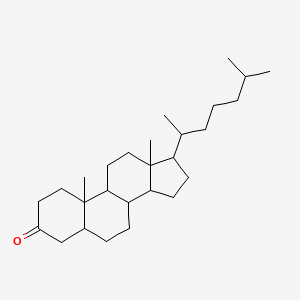

Cholestan-3-one

描述

属性

分子式 |

C27H46O |

|---|---|

分子量 |

386.7 g/mol |

IUPAC 名称 |

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3 |

InChI 键 |

PESKGJQREUXSRR-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 5α-Cholestan-3-one in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-cholestan-3-one, a C27 steroid and a metabolite of cholesterol, is an endogenous compound found in mammals. It is formed through the action of the enzyme 5α-reductase on cholest-4-en-3-one and serves as an intermediate in the biosynthesis of cholestanol. While its presence has been established, quantitative data on its natural abundance in various tissues and fluids are limited. This guide provides a comprehensive overview of the biosynthesis, metabolism, and known physiological roles of 5α-cholestan-3-one, with a focus on its interaction with cellular membranes and potential implications in neurological functions. Detailed experimental protocols for the enzymatic assays related to its metabolism and for the analysis of its cellular environment are also presented.

Introduction

5α-cholestan-3-one, also known as cholestanone, is a 3-oxo-5α-steroid that is derived from cholesterol metabolism.[1] It occupies a key position as an intermediate in the pathway leading to the formation of 5α-cholestan-3β-ol (cholestanol) and 5α-cholestan-3α-ol.[2] The study of 5α-cholestan-3-one is of growing interest due to its potential roles in modulating neuronal function and its association with lipid raft microdomains in cell membranes. This guide aims to consolidate the current knowledge on the natural occurrence, biochemical pathways, and analytical methodologies related to 5α-cholestan-3-one in mammals.

Biosynthesis and Metabolism of 5α-Cholestan-3-one

The primary pathway for the formation of 5α-cholestan-3-one involves the conversion of cholesterol. This process is a part of the broader steroid metabolism that occurs in various mammalian tissues, with significant activity observed in the liver.[2][3][4]

Biosynthesis

The biosynthesis of 5α-cholestan-3-one from cholesterol proceeds through the following key enzymatic step:

-

Oxidation of Cholesterol: Cholesterol is first converted to cholest-4-en-3-one.

-

Reduction by 5α-Reductase: Cholest-4-en-3-one is then irreversibly reduced at the 5-6 double bond by the enzyme 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase) to yield 5α-cholestan-3-one . This reaction requires NADPH as a cofactor.[3]

Metabolism

Once formed, 5α-cholestan-3-one is further metabolized by hydroxysteroid dehydrogenases:

-

Reduction to 5α-Cholestan-3β-ol (Cholestanol): The primary metabolic fate of 5α-cholestan-3-one is its reduction to 5α-cholestan-3β-ol, a reaction catalyzed by a microsomal 3β-hydroxysteroid dehydrogenase . This enzyme also utilizes NADPH as a hydrogen donor.[2]

-

Reduction to 5α-Cholestan-3α-ol: A smaller fraction of 5α-cholestan-3-one is converted to its 3α-epimer, 5α-cholestan-3α-ol , by a 3α-hydroxysteroid dehydrogenase . This enzyme can use either NADH or NADPH as a cofactor.[2] In rat liver microsomes, the ratio of the 3β-ol to the 3α-ol formed is approximately 10:1.[2]

-

Reverse Oxidation: The conversion of 5α-cholestan-3β-ol back to 5α-cholestan-3-one can occur in the presence of oxygen and an NADP-generating system, indicating a reversible reaction under certain conditions.[2]

The following diagram illustrates the core biosynthetic and metabolic pathways of 5α-cholestan-3-one.

References

- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BIOSYNTHESIS OF 5-ALPHA-CHOLESTAN-3-BETA-OL IN RAT AND GUINEA PIG LIVER IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cholestan-3-one from Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for converting cholesterol to cholestan-3-one. The process is a two-step enzymatic cascade involving the initial oxidation of cholesterol to cholest-4-en-3-one, followed by the reduction of the double bond to yield the saturated ketone, this compound. This guide details the enzymes involved, their kinetic properties, and the experimental protocols for these transformations, presenting quantitative data in accessible tables and visualizing key processes with diagrams.

The Biosynthetic Pathway: An Overview

The conversion of cholesterol to this compound is not a direct, single-step reaction but a sequential enzymatic process. The primary pathway involves two key enzymes:

-

Cholesterol Oxidase (EC 1.1.3.6): This enzyme catalyzes the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the Δ⁵ double bond to a Δ⁴ double bond, producing cholest-4-en-3-one.[1][2][3][4]

-

Cholest-4-en-3-one 5α-reductase (EC 1.3.1.22): This reductase then acts on cholest-4-en-3-one, reducing the double bond between C4 and C5 to yield 5α-cholestan-3-one.[5][6]

This two-step conversion is a significant pathway in the metabolism of cholesterol in various organisms, from bacteria to mammals.[7][8]

Step 1: Cholesterol to Cholest-4-en-3-one via Cholesterol Oxidase

Cholesterol oxidase is a flavoenzyme that initiates the catabolism of cholesterol.[3][4] It is widely found in bacteria, with species of Rhodococcus and Streptomyces being notable producers.[9][10] The enzyme is bifunctional, catalyzing both the oxidation of the 3β-hydroxyl group and the isomerization of the resulting cholest-5-en-3-one intermediate to the more stable cholest-4-en-3-one.[1][4]

Quantitative Data for Cholesterol Oxidase

The kinetic parameters and conversion efficiencies of cholesterol oxidase vary depending on the microbial source and reaction conditions.

| Enzyme Source | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Brevibacterium sp. | 2.3 | - | - | - | [11] |

| Streptomyces sp. | 0.0217 | - | - | - | [11] |

| Pseudomonas fluorescens | 0.0061 | - | - | - | [11] |

| Cellulomonas sp. | 0.0084 | - | - | - | [11] |

| Rhodococcus sp. R14-2 | 0.055 | - | 7.0 | 50 | [12] |

| Escherichia fergusonii | 0.71 | - | 7.5 | 30 | [3] |

| Reaction System | Substrate Conc. | Conversion Rate (%) | Productivity | Reference(s) |

| Rhodococcus sp. enzyme solution in petroleum ether/water | <20 g/L | >90 | ~4 g/L/h | [13] |

| Rhodococcus sp. enzyme solution in petroleum ether/water with O2 supply | 40 g/L | 95.3 | 6.35 g/L/h | [13] |

| Castellaniella sp. enzyme solution in n-decane/water | 0.2% (w/v) | 73 ± 3.0 | - | [14] |

Experimental Protocol: Enzymatic Conversion of Cholesterol to Cholest-4-en-3-one

This protocol is adapted from a method utilizing a biphasic aqueous/organic system, which enhances the solubility of the hydrophobic cholesterol substrate.[13]

Materials:

-

Cholesterol

-

Cholesterol oxidase (e.g., from Rhodococcus sp.)

-

Petroleum ether (or other suitable organic solvent)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Ethyl acetate (B1210297) for extraction

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a rotary shaking flask, combine the enzyme solution (in potassium phosphate buffer) and petroleum ether in a suitable volumetric ratio (e.g., 10:3 v/v).

-

Substrate Addition: Add cholesterol to the biphasic mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 250 rpm) for a specified duration (e.g., 3-5 hours). For larger scale reactions, ventilation with air or oxygen can improve the conversion rate.[13]

-

Extraction: After the reaction, extract the product from the reaction mixture with an equal volume of ethyl acetate.

-

Washing and Evaporation: Wash the organic layer with water to remove water-soluble impurities. Evaporate the organic solvent under vacuum.

-

Purification: Purify the crude product by silica gel column chromatography, followed by recrystallization to obtain pure cholest-4-en-3-one.[13]

Step 2: Cholest-4-en-3-one to 5α-Cholestan-3-one via 5α-Reductase

The second step in the biosynthesis of this compound is the reduction of the C4-C5 double bond of cholest-4-en-3-one. This reaction is catalyzed by cholest-4-en-3-one 5α-reductase, an enzyme found in the microsomal fraction of mammalian liver and other tissues.[6][8] This enzyme utilizes NADPH as a cofactor.[6][15]

Quantitative Data for Cholest-4-en-3-one 5α-Reductase

Kinetic data for this enzyme has been primarily studied using testosterone (B1683101) as a substrate, but provides insights into its activity.

| Enzyme Source | Substrate | Km (µM) | Vmax | Optimal pH | Reference(s) |

| Rat Liver Microsomes | Testosterone | - | - | - | [16] |

| Pig Testis Microsomes | Testosterone | 8.0 | 6.7 nmol/90 min/mg protein | 6.3 | [17] |

| Human Prostate | Testosterone | 0.0339 ± 0.006 | - | - | [18] |

| Human Liver | Testosterone | 0.110 ± 0.08 | - | - | [18] |

Experimental Protocol: Assay of Cholest-4-en-3-one 5α-Reductase Activity

This protocol is based on methods for assaying steroid 5α-reductase activity in rat liver microsomes.[1][16]

Materials:

-

Rat liver microsomes (prepared by standard cell fractionation procedures)

-

Cholest-4-en-3-one

-

NADPH

-

Potassium phosphate buffer (pH 6.5)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Internal standard for quantification (e.g., a deuterated analog)

-

HPLC or GC-MS for analysis

Procedure:

-

Enzyme Preparation: Prepare rat liver microsomes by differential centrifugation.

-

Reaction Mixture: In a reaction tube, combine the microsomal preparation, cholest-4-en-3-one (dissolved in a suitable solvent like ethanol), and potassium phosphate buffer.

-

Initiation of Reaction: Start the reaction by adding NADPH.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-90 minutes).

-

Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., 1N HCl) and extract the steroids with an organic solvent.

-

Analysis: Analyze the extracted steroids by HPLC or GC-MS to quantify the amount of this compound formed.[18][19][20][21]

Conclusion

The biosynthesis of this compound from cholesterol is a well-defined two-step enzymatic process. The initial conversion to cholest-4-en-3-one is efficiently catalyzed by microbial cholesterol oxidases, with established protocols for high-yield production. The subsequent reduction to 5α-cholestan-3-one is carried out by a microsomal 5α-reductase. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to study and utilize this important biosynthetic pathway. The provided quantitative data and detailed protocols serve as a valuable resource for further investigation and application in various scientific and industrial contexts.

References

- 1. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cholesterol oxidase: biochemistry and structural features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol oxidase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholestenone 5alpha-reductase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ijarbs.com [ijarbs.com]

- 8. Biosynthesis of cholestanol: conversion of cholesterol into 4-cholesten-3-one by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and characterization of 7 alpha-hydroxy-4-cholesten-3-one 12 alpha-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cholesterol oxidase: physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conversion of 7-alpha,12-alpha-dihydroxycholest-4-en-3-one to 5-alpha-cholestane-3-alpha, 7-alpha,12-alpha-triol by iguana liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanistic studies with solubilized rat liver steroid 5 alpha-reductase: elucidation of the kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Dual Nature of a Cholesterol Metabolite: A Technical Guide to Cholestan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestan-3-one, a significant mammalian metabolite of cholesterol, is emerging from the shadow of its more famous steroidal relatives. This technical guide provides an in-depth exploration of its core biological roles, from its intricate involvement in neuronal signaling to its potential implications in disease and therapeutics. This document synthesizes current knowledge on the biosynthesis, metabolism, and physiological functions of both 5α- and 5β-isomers of this compound. Detailed experimental protocols for its analysis, quantitative data (where available), and visualizations of its known signaling pathways are presented to equip researchers and drug development professionals with a comprehensive understanding of this multifaceted molecule.

Introduction

This compound is a saturated ketosteroid derived from cholesterol metabolism. It exists in two major isomeric forms, 5α-cholestan-3-one and 5β-cholestan-3-one (also known as coprostanone), which differ in the stereochemistry of the junction between the A and B rings of the steroid nucleus.[1] This seemingly subtle structural difference leads to distinct biological origins and functions. 5α-cholestan-3-one is an endogenous metabolite found in various mammalian tissues, while 5β-cholestan-3-one is primarily a product of cholesterol metabolism by gut microbiota.[2] This guide will delve into the known and emerging roles of these metabolites, highlighting their significance in cellular processes and their potential as biomarkers and therapeutic targets.

Biosynthesis and Metabolism

The metabolic pathways leading to the formation of this compound isomers are distinct, reflecting their different biological compartments and enzymatic machinery.

Biosynthesis of 5α-Cholestan-3-one

5α-cholestan-3-one is an intermediate in the "neutral pathway" of bile acid synthesis and is also a precursor for the formation of cholestanol. The key enzyme in its formation is cholest-4-en-3-one 5α-reductase, which is primarily localized in the microsomal fraction of liver cells.[3] This enzyme catalyzes the reduction of the double bond in cholest-4-en-3-one to produce 5α-cholestan-3-one.[3] Subsequently, 5α-cholestan-3-one can be converted to 5α-cholestan-3β-ol (cholestanol) by the action of 3β-hydroxysteroid dehydrogenase.[4]

Biosynthesis of 5β-Cholestan-3-one (Coprostanone)

5β-cholestan-3-one is a major metabolite of cholesterol produced by the intestinal microbiota. The conversion of cholesterol to coprostanone involves a series of enzymatic reactions carried out by anaerobic bacteria in the gut. This process is a key step in the overall excretion of neutral sterols from the body.

Diagram: Biosynthetic Pathways of this compound Isomers

References

- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholestan-3-one: A Pivotal Intermediate in Steroid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-one, a ketone derivative of cholestane, occupies a central position as an intermediate in the intricate network of steroid metabolism. Arising from the oxidation of cholesterol, this molecule serves as a critical precursor in the biosynthesis of vital compounds, including bile acids and neurosteroids. The stereochemistry at the A/B ring junction of the steroid nucleus gives rise to two principal isomers: 5α-cholestan-3-one and 5β-cholestan-3-one (coprostanone), each following distinct metabolic fates with significant physiological and pathophysiological implications. This technical guide provides a comprehensive overview of the synthesis, metabolism, and analytical quantification of this compound, with a focus on its role as a biomarker in various disease states. Detailed experimental protocols and metabolic pathway visualizations are presented to facilitate further research and drug development efforts in this area.

Metabolic Pathways of this compound

This compound isomers are key nodes in steroid metabolic pathways, primarily branching into bile acid synthesis in the liver and neurosteroid synthesis in the central nervous system.

Bile Acid Synthesis

The classical "neutral" pathway of bile acid synthesis commences with the conversion of cholesterol to 7α-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A1). Subsequent enzymatic modifications, including the action of 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), lead to the formation of 7α-hydroxy-4-cholesten-3-one. This intermediate is a crucial precursor to the primary bile acids, cholic acid and chenodeoxycholic acid.[1] In certain pathological conditions, such as Cerebrotendinous Xanthomatosis (CTX), a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) disrupts this pathway, leading to an accumulation of cholestanol (B8816890) and its precursors.[2][3] This accumulation is a hallmark of the disease.[2][3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Cholestan-3-one and its Derivatives

This guide provides a comprehensive overview of the biological activities of this compound and its synthesized derivatives. It covers their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a saturated steroid, a derivative of cholesterol, that serves as a key intermediate in various metabolic pathways.[1] Its rigid tetracyclic core structure makes it an attractive scaffold for the synthesis of novel bioactive molecules.[2] Researchers have modified the this compound backbone at various positions to generate a diverse library of derivatives with a wide range of pharmacological activities. These modifications often involve the introduction of heterocyclic rings, side chains, and functional groups to enhance potency and selectivity.[2][3]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[4][5][6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4][7]

One derivative, 4-cholesten-3-one (B1668897), has been shown to decrease the viability of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values of 17.8 µM and 14.1 µM, respectively, after 48 hours of treatment.[8] This compound exerts its antitumor effect by altering lipid metabolism in a manner dependent on Liver X Receptors (LXR), leading to the disruption of membrane rafts.[8] Other notable examples include dehydroepiandrosterone-imidazolium salts, with compound 12f being the most potent, exhibiting IC50 values ranging from 1.07 to 2.10 µM against MDA-MB-231, HepG2, and 22RV1 human tumor cell lines.[7] This compound was found to induce G0/G1 cell cycle arrest and apoptosis in liver cancer cells.[7]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with activity against both bacteria and fungi.[3] For instance, certain water-soluble, dendritic derivatives of epimeric 5α-cholestan-3-amines have shown good activity against methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The 3β epimer of one such derivative displayed a minimal inhibitory concentration (MIC) of 27 µM against MRSA.[9][10] The synthesis of heterocyclic derivatives, such as those incorporating 1,2,4-triazole (B32235) rings, has also yielded compounds with fungicidal properties.[3]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Steroidal compounds are well-known for their anti-inflammatory properties, and derivatives of this compound are no exception.[3][4][11] Their mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6.[4] For example, two this compound derivatives displayed moderate inhibitory effects on NO production in RAW 264.7 macrophage cells, with IC50 values of 13.74 and 13.92 µM, respectively.[4] This activity was linked to the suppression of NF-κB activation.[4] In vivo models, such as the carrageenan-induced rat paw edema test, have also been used to confirm the anti-inflammatory potential of these compounds.[12][13][14]

Enzyme Inhibition

Certain derivatives of this compound have been investigated for their ability to inhibit specific enzymes. This is a common strategy in drug discovery to modulate pathological processes. For instance, various heterocyclic derivatives of steroids have been evaluated as cholinesterase inhibitors, which are relevant for the treatment of neurodegenerative diseases like Alzheimer's.[15][16][17]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |

| 4-cholesten-3-one | MCF-7 (Breast) | 17.8 | [8] |

| 4-cholesten-3-one | MDA-MB-231 (Breast) | 14.1 | [8] |

| Dehydroepiandrosterone-imidazolium salt 12f | MDA-MB-231, HepG2, 22RV1 | 1.07 - 2.10 | [7] |

| Ferrocenyl androstane (B1237026) conjugate 5 | HT-29 (Colon) | 1.2 | [11] |

| 2-(3-chlorobenzylidene)androstene derivative 13 | BV-2 (Microglia) | 2.69 (Anti-inflammatory) | [11] |

| 2-(3,4,5-trimethoxybenzylidene)androstene derivative 14 | BV-2 (Microglia) | 3.28 (Anti-inflammatory) | [11] |

| Benzoic acid mustard conjugated steroid oxime 21 | IGROV1 (Ovarian) | 0.93 | [18] |

| Homo-aza-steroidal conjugate 20 (ENGA-L07E) | Human leukemia cell lines | 65 - 100 | [6] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Dendritic tricarboxylato amphiphile (3β epimer of 1 ) | Staphylococcus aureus (MRSA) | 27 | [9][10] |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Derivative 21 | NO Production Inhibition (RAW 264.7) | 13.74 | [4] |

| Derivative 22 | NO Production Inhibition (RAW 264.7) | 13.92 | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the biological activity of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

-

Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[19][20]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[19]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

-

Compound and Stimulant Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

-

Data Analysis: The amount of nitrite is calculated from a standard curve of sodium nitrite. The percentage inhibition of NO production by the test compounds is determined relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.

PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some phytosterols (B1254722) have demonstrated the ability to suppress this pathway, leading to cell cycle arrest and apoptosis.[4]

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by this compound derivatives.

NF-κB Signaling in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound derivatives have been shown to inhibit NF-κB activation, thereby reducing inflammation.[4]

Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.

General Experimental Workflow for Bioactivity Screening

The process of discovering and evaluating the biological activity of new this compound derivatives typically follows a structured workflow, from synthesis to in-depth biological characterization.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. Future research should focus on optimizing the structure of these derivatives to improve their potency, selectivity, and pharmacokinetic properties. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to translate the therapeutic potential of these compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [cora.ucc.ie]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. higher anticancer activity: Topics by Science.gov [science.gov]

- 6. A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of steroid-based imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial evaluation of water-soluble, dendritic derivatives of epimeric 5alpha-cholestan-3-amines and 5alpha-cholestan-3-yl aminoethanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and evaluation of the antioxidant and antiinflammatory activities of some benzo[l]khellactone derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. brieflands.com [brieflands.com]

- 15. Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. apec.org [apec.org]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. woah.org [woah.org]

Cholestan-3-one Derivatives: A Potential Therapeutic Avenue for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, pose a significant and growing challenge to global health. The intricate and multifactorial nature of these diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), has rendered the development of effective therapeutic interventions exceedingly difficult. Emerging research has cast a spotlight on the crucial role of cholesterol metabolism in brain health and its dysregulation in the pathogenesis of neurodegeneration. Within this complex landscape, derivatives of cholestan-3-one, a metabolite of cholesterol, have surfaced as promising neuroprotective agents, exhibiting potential across a range of preclinical models.

This technical guide provides a comprehensive overview of the current understanding of the role of two key this compound derivatives, cholest-4-en-3-one, oxime (TRO19622 or Olesoxime) and cholestane-3β,5α,6β-triol , in mitigating neuronal damage. We will delve into the quantitative data from pivotal studies, present detailed experimental protocols to facilitate reproducibility and further investigation, and visualize the intricate signaling pathways through which these compounds exert their neuroprotective effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of neuroprotective therapeutics.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound derivatives has been quantified in various in vitro and in vivo models of neurodegeneration. The following tables summarize the key findings from preclinical studies, offering a comparative view of their therapeutic potential.

| Compound | Model | Outcome Measured | Concentration/Dose | Result | Reference |

| Cholest-4-en-3-one, oxime (TRO19622) | In vitro motor neuron survival (trophic factor deprivation) | Motor Neuron Survival | 0.1 - 10 µM | Dose-dependent increase in motor neuron survival. At 10 µM, survival was 74 ± 10% of that supported by a cocktail of trophic factors. The EC50 was approximately 1 µM. | [1][2] |

| In vivo axotomy-induced motor neuron death (neonatal rats) | Motor Neuron Rescue | 10 mg/kg/day, i.p. | Significant rescue of axotomized motor neurons. | [1] | |

| SOD1(G93A) transgenic mouse model of ALS | Motor Performance | 10 mg/kg/day, oral | Improved motor performance and delayed onset of clinical disease. | [1] | |

| SOD1(G93A) transgenic mouse model of ALS | Survival | 10 mg/kg/day, oral | Extended survival of the transgenic mice. | [1] | |

| Cholestane-3β,5α,6β-triol | In vitro glutamate-induced neurotoxicity (cultured neurons) | Neuronal Survival | 5 - 15 µM | Concentration-dependent protection against glutamate-induced neuronal death. | [3] |

| In vivo transient focal cerebral ischemia (rats) | Infarct Volume | 12 mg/kg, i.v. | Significant reduction in infarct volume. | [3] | |

| In vivo transient focal cerebral ischemia (rats) | Neurological Score | 12 mg/kg, i.v. | Improved functional neurological outcome. | [3] | |

| In vitro kainic acid-induced seizures (mouse model) | Seizure Onset and Severity | 25 mg/kg | Significantly increased the latency of seizure onset and attenuated seizure severity. | [4] |

Experimental Protocols

To facilitate further research and validation of the neuroprotective effects of this compound derivatives, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Motor Neuron Survival Assay

This protocol is adapted from studies evaluating the neuroprotective effects of cholest-4-en-3-one, oxime (TRO19622) on primary motor neurons.[1][2]

Objective: To quantify the survival of embryonic rat motor neurons in the absence of trophic factors and to assess the dose-dependent neuroprotective effect of a test compound.

Materials:

-

Pregnant Sprague-Dawley rats (E14.5)

-

Neurobasal medium

-

B-27 supplement

-

L-glutamine

-

Penicillin-Streptomycin

-

Horse serum

-

DNase I

-

OptiPrep density gradient medium

-

Poly-L-ornithine

-

Calcein-AM

-

Propidium (B1200493) iodide or Hoechst 33342

-

Test compound (e.g., TRO19622) dissolved in DMSO

Procedure:

-

Preparation of Culture Plates:

-

Coat 96-well plates with poly-L-ornithine (15 µg/mL in sterile water) overnight at 37°C.

-

Wash plates three times with sterile water and allow to dry.

-

Coat plates with laminin (1 µg/mL in Neurobasal medium) for at least 2 hours at 37°C before use.

-

-

Motor Neuron Isolation:

-

Euthanize pregnant rat and dissect out the E14.5 embryos.

-

Isolate the ventral spinal cords from the embryos.

-

Pool the ventral spinal cords and mince the tissue.

-

Digest the tissue with trypsin (0.05%) for 15 minutes at 37°C.

-

Gently triturate the tissue in the presence of DNase I (100 µg/mL) to obtain a single-cell suspension.

-

Purify motor neurons using a 6.8% OptiPrep density gradient centrifugation.

-

-

Cell Plating and Treatment:

-

Resuspend the purified motor neurons in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.

-

Plate the motor neurons at a density of 5,000 cells/well in the pre-coated 96-well plates.

-

Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control (a cocktail of neurotrophic factors such as BDNF, GDNF, and CNTF).

-

-

Cell Viability Assessment (after 3-5 days):

-

Add Calcein-AM (1 µM) and a dead-cell stain (e.g., propidium iodide or Hoechst 33342) to each well.

-

Incubate for 30 minutes at 37°C.

-

Quantify the number of live (Calcein-AM positive) and dead neurons using an automated fluorescence microscope or a plate reader.

-

Express motor neuron survival as a percentage of the positive control.

-

In Vivo SOD1(G93A) Mouse Model of ALS

This protocol provides a general framework for evaluating the efficacy of a test compound in the SOD1(G93A) transgenic mouse model of ALS, based on methodologies used in studies of TRO19622.[1][5][6]

Objective: To assess the effect of a test compound on motor performance, disease onset, and survival in a transgenic mouse model of familial ALS.

Materials:

-

SOD1(G93A) transgenic mice and wild-type littermates

-

Test compound (e.g., TRO19622)

-

Vehicle for drug administration

-

Rotarod apparatus

-

Grip strength meter

-

Apparatus for neurological scoring (e.g., inverted screen)

Procedure:

-

Animal Husbandry and Dosing:

-

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Begin dosing at a pre-symptomatic age (e.g., 50-60 days).

-

Administer the test compound daily via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-treated control group.

-

Monitor the body weight of the animals regularly.

-

-

Motor Performance Assessment:

-

Rotarod Test: Train the mice on the rotarod for several days before the start of the study. Once the study begins, test the mice weekly or bi-weekly, measuring the latency to fall from a rotating rod with accelerating speed.

-

Grip Strength Test: Measure the forelimb and hindlimb grip strength using a grip strength meter.

-

-

Disease Onset and Progression:

-

Monitor the mice daily for the onset of clinical symptoms, such as tremors, hindlimb weakness, or paralysis.

-

Use a standardized neurological scoring system to assess disease progression. For example, a scale from 0 (normal) to 4 (complete paralysis of all limbs).

-

-

Survival Analysis:

-

Record the date of death for each animal. The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

-

Analyze the survival data using Kaplan-Meier survival curves.

-

Whole-Cell Patch-Clamp Electrophysiology for NMDA and ASIC Current Measurement

This protocol is a generalized procedure based on studies investigating the effects of cholestane-3β,5α,6β-triol on NMDA receptors and Acid-Sensing Ion Channels (ASICs).[3][7][8]

Objective: To measure whole-cell currents mediated by NMDA receptors or ASICs in cultured neurons and to assess the modulatory effects of a test compound.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines expressing the target receptors (e.g., HEK293 cells)

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)

-

Internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl2, 2 ATP-Mg, 0.2 GTP-Na; pH adjusted to 7.2)

-

Agonists (e.g., NMDA and glycine (B1666218) for NMDA receptors; low pH solution for ASICs)

-

Test compound (e.g., cholestane-3β,5α,6β-triol)

Procedure:

-

Cell Preparation:

-

Plate neurons or transfected cells on glass coverslips suitable for microscopy and electrophysiology.

-

-

Pipette Fabrication:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

-

Current Elicitation and Drug Application:

-

For NMDA currents: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

For ASIC currents: Rapidly switch the external solution to one with a lower pH (e.g., pH 6.0) to activate ASICs.

-

After obtaining a stable baseline response, co-apply the test compound with the agonist to assess its modulatory effect.

-

-

Data Analysis:

-

Measure the peak amplitude and kinetics of the elicited currents.

-

Compare the current characteristics in the presence and absence of the test compound to determine its inhibitory or potentiating effects.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound derivatives are attributed to their ability to modulate key signaling pathways implicated in neuronal survival and death. The following diagrams, created using the DOT language for Graphviz, illustrate these mechanisms.

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

Cholest-4-en-3-one, oxime (TRO19622) has been shown to interact with components of the mPTP, a critical regulator of cell death.[1][2]

Caption: TRO19622 interacts with VDAC and TSPO to inhibit mPTP opening and subsequent apoptosis.

Negative Modulation of NMDA Receptors

Cholestane-3β,5α,6β-triol acts as a negative modulator of N-methyl-D-aspartate (NMDA) receptors, preventing excitotoxicity.[3]

Caption: Cholestane-3β,5α,6β-triol inhibits NMDA receptor-mediated calcium influx, preventing excitotoxicity.

Inhibition of Acid-Sensing Ion Channels (ASICs)

Cholestane-3β,5α,6β-triol has also been identified as an inhibitor of ASICs, particularly the ASIC1a subtype, which is implicated in acidosis-mediated neuronal injury.[7][8]

Caption: Cholestane-3β,5α,6β-triol inhibits ASIC1a activation, protecting neurons from acidosis-induced injury.

Conclusion

The evidence presented in this technical guide underscores the significant neuroprotective potential of this compound derivatives. Through multifaceted mechanisms of action, including the modulation of mitochondrial function, glutamatergic signaling, and ion channel activity, these compounds have demonstrated the ability to preserve neuronal integrity and function in various preclinical models of neurodegenerative diseases. The quantitative data provides a solid foundation for their therapeutic promise, while the detailed experimental protocols offer a roadmap for future investigations. The elucidated signaling pathways highlight key molecular targets for drug development. As the field of neurodegeneration research continues to evolve, this compound and its derivatives represent a compelling and promising class of molecules that warrant further exploration and development in the quest for effective treatments for these devastating disorders.

References

- 1. Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol metabolite cholestane-3β,5α,6β-triol suppresses epileptic seizures by negative modulation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. als.be [als.be]

- 7. Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

Investigating the Metabolic Fate of Cholestan-3-one In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes when investigating the in vivo metabolic fate of Cholestan-3-one. While specific quantitative absorption, distribution, metabolism, and excretion (ADME) data for this compound is not extensively available in public literature, this document outlines the established metabolic pathways and provides representative data from closely related 5α-reduced steroid ketones, such as dihydrotestosterone (B1667394) (DHT), to serve as a practical guide for study design and interpretation.

Introduction to the Metabolism of this compound

This compound is a saturated steroid ketone, a metabolite of cholesterol, and an intermediate in various biological pathways. Understanding its metabolic fate is crucial for assessing its physiological roles, potential therapeutic applications, and toxicological profile. The in vivo disposition of this compound is governed by the principles of ADME, which dictate its journey through a biological system from administration to elimination.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves enzymatic reduction reactions. The key enzymes responsible are 5α-reductases and hydroxysteroid dehydrogenases (HSDs), which are predominantly located in the microsomal fraction of the liver.[1][2]

The primary metabolic transformations include:

-

Reduction of the 3-keto group: The ketone group at the C-3 position is a primary site for metabolism.

-

Conversion to 5α-cholestan-3β-ol (Cholestanol): This is a major metabolic route catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD), which utilizes NADPH as a cofactor.[2][3]

-

Conversion to 5α-cholestan-3α-ol: 3α-hydroxysteroid dehydrogenase (3α-HSD) can also reduce this compound to its 3α-hydroxy epimer, utilizing either NADH or NADPH.[3] The formation of the 3β-ol is generally favored over the 3α-ol.[3]

-

-

Precursor Metabolism: this compound itself is a metabolite of cholest-4-en-3-one, a reaction catalyzed by the NADPH-dependent enzyme cholest-4-en-3-one 5α-reductase.[1]

The following diagram illustrates the core metabolic pathway of this compound.

Pharmacokinetics (ADME) Profile

A comprehensive understanding of the ADME properties of this compound is essential for predicting its behavior in vivo.

Absorption

Due to its lipophilic nature, this compound is expected to be absorbed from the gastrointestinal tract, likely through passive diffusion. However, like many steroids, it may be subject to extensive first-pass metabolism in the gut wall and liver, which could result in very low oral bioavailability.[1][4] For instance, the oral bioavailability of dihydrotestosterone, a structurally similar 5α-reduced steroid, is very low.[1][5]

Distribution

Following absorption, this compound is expected to distribute into various tissues. Its lipophilicity suggests it may accumulate in adipose tissue. In tissues with high 5α-reductase expression, such as the prostate gland, local concentrations of 5α-reduced steroids can be significantly higher than in circulation.[1] The distribution can be quantitatively assessed using techniques like Quantitative Whole-Body Autoradiography (QWBA) with a radiolabeled version of the compound.[6][7]

Metabolism

As detailed in Section 2, the liver is the primary site of this compound metabolism, where it is converted to more polar hydroxylated metabolites.[2][3] These metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[1]

Excretion

The polar metabolites of this compound are expected to be eliminated from the body primarily through the urine and feces.[8] The primary route of excretion for many steroids and their metabolites is renal clearance after hepatic metabolism and conjugation.[1][8] Biliary excretion into the feces is also a significant pathway for steroid elimination.

The logical relationship of these ADME processes is depicted in the following diagram.

Quantitative Data

The following tables present representative pharmacokinetic and excretion data for structurally related steroids, which can be used as a proxy for estimating the in vivo behavior of this compound.

Table 1: Representative Pharmacokinetic Parameters of a 5α-Reduced Steroid Ketone (Dihydrotestosterone) in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | Very Low (<2%) | [1][5] |

| Primary Site of Metabolism | Liver | [1] |

| Primary Metabolites | 3α-androstanediol, 3β-androstanediol | [1] |

Note: This data is for Dihydrotestosterone and serves as an estimate for this compound due to structural similarities.

Table 2: Representative Urinary Excretion Profile of Androgen Metabolites After Oral Administration in Humans

| Metabolite | Mean Excretion (ng/mL) | Reference |

| Testosterone (B1683101) | 251.6 ± 87.5 | [8] |

| Epitestosterone | 99.7 ± 28.7 | [8] |

| Androsterone | 15,767 ± 3,358 | [8] |

| Etiocholanolone | 11,329 ± 2,656 | [8] |

Note: This data is following chronic androstenedione (B190577) intake and illustrates the profile of excreted steroid metabolites.

Experimental Protocols

Detailed below are standardized protocols for conducting an in vivo ADME study of this compound in a rodent model. Radiolabeling of the test compound (e.g., with 3H or 14C) is highly recommended for quantitative analysis.[9]

In Vivo ADME Study in Rats

This protocol outlines a comprehensive study to determine the absorption, distribution, and excretion of radiolabeled this compound.

Objective: To quantify the pharmacokinetic profile and excretion balance of [14C]-Cholestan-3-one in rats following oral and intravenous administration.

Materials:

-

[14C]-Cholestan-3-one (custom synthesis)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Vehicle for dosing (e.g., corn oil with 5% ethanol)

-

Metabolic cages for separate collection of urine and feces

-

Blood collection supplies (e.g., EDTA tubes, syringes)

-

Liquid scintillation counter and cocktail

-

Tissue homogenizer

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate rats to the facility for at least one week and to metabolic cages for 2-3 days prior to the study.

-

Dosing:

-

Oral Group (n=5): Administer a single dose of [14C]-Cholestan-3-one (e.g., 10 mg/kg, 50 µCi/kg) by oral gavage.

-

Intravenous Group (n=5): Administer a single dose of [14C]-Cholestan-3-one (e.g., 1 mg/kg, 50 µCi/kg) via the tail vein.

-

-

Sample Collection:

-

Blood: Collect blood samples (approx. 200 µL) from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation.

-

Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, 72-96h, 96-120h) for excretion balance.

-

-

Tissue Distribution (at 24h):

-

At 24 hours post-dose, euthanize the animals.

-

Collect major organs and tissues (liver, kidneys, spleen, heart, lungs, brain, adipose tissue, muscle, prostate, testes, and carcass).

-

-

Sample Analysis:

-

Radioactivity Measurement: Determine the total radioactivity in plasma, urine, feces (homogenized), and tissues (homogenized) by liquid scintillation counting.

-

Metabolite Profiling: Analyze plasma, urine, and fecal homogenates using LC-MS/MS to identify and quantify this compound and its metabolites.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from plasma concentration-time data.

-

Determine the percentage of the administered dose excreted in urine and feces over time.

-

Quantify the distribution of radioactivity in different tissues.

-

The following diagram provides a visual workflow for this experimental protocol.

Sample Preparation for LC-MS/MS Analysis of Steroids

Objective: To extract this compound and its metabolites from biological matrices for accurate quantification by LC-MS/MS.

Materials:

-

Plasma, urine, or tissue homogenate samples

-

Internal standards (e.g., deuterated this compound)

-

Protein precipitation solvent (e.g., acetonitrile)

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE))

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., 50% methanol (B129727) in water)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample (plasma, urine, or tissue homogenate) to a clean tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each sample to correct for extraction variability.[10][11]

-

Protein Precipitation (for plasma and tissue homogenates): Add 3 volumes of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[10]

-

Liquid-Liquid Extraction:

-

Transfer the supernatant (from protein precipitation) or the urine sample to a new tube.

-

Add 5 volumes of MTBE, vortex vigorously for 5 minutes, and centrifuge to separate the aqueous and organic layers.[11]

-

-

Evaporation: Carefully transfer the organic (upper) layer containing the steroids to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[11]

-

Reconstitution: Reconstitute the dried extract in a small, known volume of the reconstitution solvent. Vortex to ensure complete dissolution.[11]

-

Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system for analysis.[10][11]

This guide provides a foundational framework for investigating the in vivo metabolic fate of this compound. The provided protocols and representative data will aid researchers in designing robust experiments and interpreting their findings in the context of steroid metabolism.

References

- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. protocols.io [protocols.io]

- 4. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrotestosterone | C19H30O2 | CID 10635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bioivt.com [bioivt.com]

- 7. bioivt.com [bioivt.com]

- 8. academic.oup.com [academic.oup.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Cholestan-3-one Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel Cholestan-3-one analogues. This compound, a derivative of cholesterol, and its analogues have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer and antimicrobial properties. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular pathways to facilitate further research and development in this promising area.

Synthesis of Novel this compound Analogues

The synthesis of novel this compound analogues often starts from commercially available steroid precursors. Various chemical modifications can be introduced to the this compound scaffold to generate a library of new compounds with potentially enhanced biological activities.

Two-Step Synthesis of 5β-Cholestan-3-one (Coprostanone)

A straightforward two-step procedure has been reported for the synthesis of 5β-Cholestan-3-one, also known as coprostanone, with a notable overall yield of 80%.[1]

Experimental Protocol:

Step 1: Catalytic Transfer Hydrogenation of 4-Cholesten-3-one (B1668897)

-

In a round-bottom flask, dissolve 4-cholesten-3-one in boiling isopropanol.

-

Add W2 Raney nickel as the catalyst.

-

Reflux the mixture to facilitate the catalytic transfer hydrogenation. This reaction yields a mixture of 5β-cholestan-3α- and 3β-ols.

Step 2: Oxidation of Coprostanols

-

The crude mixture of coprostanols from Step 1 is dissolved in a suitable solvent.

-

Add Killiani reagent (a solution of chromium trioxide in aqueous sulfuric acid) to the solution.

-

Stir the reaction mixture until the oxidation is complete.

-

The reaction is worked up by extraction and purified, yielding 5β-cholestan-3-one as the sole product.[1]

This protocol provides a high-yield pathway to a key this compound analogue, which can then be further modified to create novel derivatives.

Isolation of Novel this compound Analogues from Natural Sources

Marine organisms, particularly sponges, are a rich source of novel steroidal compounds, including this compound analogues. The isolation of these compounds requires a systematic approach involving extraction and chromatographic separation.

General Protocol for Isolation from Marine Sponges

The following is a generalized procedure for the isolation of steroidal compounds from marine sponge samples.[2][3][4]

Experimental Protocol:

1. Extraction:

-

Lyophilize the collected sponge material to remove water.

-

Grind the dried sponge into a fine powder to increase the surface area for extraction.

-

Perform sequential maceration of the powdered sponge with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by dichloromethane, and then methanol. This stepwise extraction helps to separate compounds based on their polarity.[3]

-

Combine the filtrates from each solvent extraction and evaporate the solvent under reduced pressure to obtain the crude extracts.

2. Chromatographic Separation:

-

Subject the crude extracts to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.

-

Pool similar fractions and subject them to further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure compounds.

This multi-step process is essential for separating the complex mixture of metabolites present in marine sponges and obtaining pure this compound analogues for structural elucidation and biological testing.

Biological Activity of Novel this compound Analogues

Novel this compound analogues have shown promising biological activities, particularly in the areas of cancer and infectious diseases. The following tables summarize some of the reported quantitative data for the cytotoxicity and antimicrobial activity of these and related compounds.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of various steroidal analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are presented in Table 1.

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| Polyhydroxysteroid Analogue 1 | HeLa | >20 | [1] |

| Polyhydroxysteroid Analogue 2 | HeLa | >20 | [1] |

| Polyhydroxysteroid Analogue 3 | HeLa | >20 | [1] |

| Polyhydroxysteroid Analogue 1 | MCF-7 | 24.3 | [1] |

| Polyhydroxysteroid Analogue 2 | MCF-7 | 29.9 | [1] |

| Polyhydroxysteroid Analogue 3 | MCF-7 | 25.1 | [1] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4m | MCF-7 | 1.3 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4n | MCF-7 | 1.4 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4j | MCF-7 | 1.95 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4i | HCT-116 | 2.3 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4g | HCT-116 | 2.5 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4c | HCT-116 | 3.1 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4n | HepG-2 | 1.8 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4m | HepG-2 | 1.9 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4k | HepG-2 | 2.2 | [5] |

Table 1: Cytotoxicity of Steroidal Analogues against Various Cancer Cell Lines.

Antimicrobial Activity

The antimicrobial potential of this compound analogues and related heterocyclic derivatives has also been investigated. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.

| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |

| Thiazine Derivative 1 | Escherichia coli | 250 | [6] |

| Thiazine Derivative 2 | Escherichia coli | 500 | [6] |

| Thiazine Derivative 1 | Staphylococcus aureus | 500 | [6] |

| Thiazine Derivative 2 | Staphylococcus aureus | 250 | [6] |

| Phenolic Acid (p-Coumaric) | Escherichia coli | >500 µM | [7] |

| Phenolic Acid (Caffeic) | Escherichia coli | >500 µM | [7] |

| Phenolic Acid (Gallic) | Escherichia coli | >500 µM | [7] |

| Ammonium Catecholaldehyde 9a | Staphylococcus aureus | 1.95 | [8] |

| Ammonium Catecholaldehyde 10b | Staphylococcus aureus | 0.98 | [8] |

| Ammonium Catecholaldehyde 11a | Staphylococcus aureus | 1.95 | [8] |

| Ammonium Catecholaldehyde 9a | Bacillus cereus | 0.98 | [8] |

| Ammonium Catecholaldehyde 10b | Bacillus cereus | 0.49 | [8] |

| Ammonium Catecholaldehyde 11a | Bacillus cereus | 0.98 | [8] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4g | Escherichia coli | 250 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4g | Klebsiella pneumonia | 500 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4g | Staphylococcus aureus (MRSA) | 500 | [5] |

| Oxygen-Heterocyclic-Based Pyran Analogue 4g | Bacillus subtilis | 1000 | [5] |

Table 2: Antimicrobial Activity of Various Bioactive Compounds.

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as therapeutic agents. 5α-Cholestan-3-one has been shown to modulate cellular processes by interacting with specific enzymes and signaling pathways.

Interaction with Steroid Metabolizing Enzymes

5α-Cholestan-3-one is a known substrate for cholestenone 5α-reductase, an enzyme that plays a role in steroid metabolism.[9] It is also known to be converted to 5α-cholestan-3β-ol by 3-beta-hydroxysteroid dehydrogenase.[10] These interactions can influence the balance of steroid hormones and their downstream signaling effects.

Modulation of Synaptic Vesicle Cycling

Studies have shown that 5α-cholestan-3-one can affect synaptic transmission by reducing the number of synaptic vesicles that are actively recruited during neurotransmission.[11] This effect appears to be dependent on membrane cholesterol and may involve alterations in the properties of lipid rafts.[11]

Caption: Effect of 5α-Cholestan-3-one on Synaptic Vesicle Cycling.

Experimental Workflow for Discovery and Evaluation

The process of discovering and evaluating novel this compound analogues follows a logical workflow, from initial synthesis or isolation to detailed biological characterization.

References

- 1. Novel polyhydroxysterols from the Red Sea marine sponge Lamellodysidea herbacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 5. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural characterization and evaluation of antimicrobial and cytotoxic activity of six plant phenolic acids | PLOS One [journals.plos.org]

- 8. Ammonium Catecholaldehydes as Multifunctional Bioactive Agents: Evaluating Antimicrobial, Antioxidant, and Antiplatelet Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of 5α-cholestan-3-one on the synaptic vesicle cycle at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholestan-3-one's Interaction with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestan-3-one, a saturated ketone derivative of cholesterol, and its various isomers are gaining attention for their significant interactions with cellular membranes, influencing a range of cellular processes from signal transduction to membrane trafficking. This technical guide provides a comprehensive overview of the current understanding of how this compound modulates membrane structure and function. It delves into the biophysical effects on membrane fluidity and lipid raft organization, explores the modulation of membrane-associated signaling pathways, and provides detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers in cell biology, biophysics, and pharmacology, as well as professionals involved in drug discovery and development, by consolidating key findings and methodologies in the study of this compound's bioactivity.

Introduction to this compound and its Biological Significance

This compound is a metabolite of cholesterol, existing in different isomeric forms, primarily 5α-cholestan-3-one and 5β-cholestan-3-one (coprostanone), which differ in the stereochemistry at the junction of the A and B rings of the steroid nucleus. This structural variance influences their biological activity and interaction with cellular membranes. Unlike cholesterol, which has a hydroxyl group at the 3-position, this compound possesses a ketone group. This seemingly minor change significantly alters its hydrogen bonding capabilities and its packing within the lipid bilayer, leading to distinct effects on membrane properties and cellular functions.

Recent research has highlighted the role of this compound and its derivatives in various physiological and pathological processes. For instance, 5α-cholestan-3-one has been shown to modulate synaptic vesicle cycling at the neuromuscular junction, suggesting a role in neurotransmission[1]. Furthermore, certain this compound derivatives have been investigated for their potential in modulating signaling pathways relevant to neurodegenerative diseases and cancer. Understanding the fundamental interactions of these molecules with cellular membranes is crucial for elucidating their mechanisms of action and for harnessing their therapeutic potential.

Biophysical Interactions with Cellular Membranes

The interaction of this compound with the lipid bilayer is a key determinant of its biological effects. These interactions can be broadly categorized into effects on membrane fluidity and the organization of specialized membrane microdomains known as lipid rafts.

Modulation of Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for numerous cellular functions, including the lateral diffusion of membrane proteins and lipids, membrane trafficking, and signal transduction. The insertion of sterols like this compound into the membrane can alter its fluidity.

The effect of this compound on membrane fluidity is complex and depends on the specific isomer, its concentration, and the composition of the lipid bilayer. Techniques such as fluorescence polarization (or fluorescence anisotropy) are commonly employed to quantify these changes. In this method, a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its derivative trimethylammonium-DPH (TMA-DPH), is incorporated into the membrane. The rotational motion of the probe, which is influenced by the surrounding lipid environment, is measured by the polarization of the emitted fluorescence. A higher fluorescence anisotropy value generally corresponds to a more ordered and less fluid membrane environment.

While specific quantitative data for this compound isomers are dispersed in the literature, the general principle is that the rigid, planar structure of the steroid nucleus restricts the motion of the acyl chains of neighboring phospholipids, leading to an increase in membrane order (decreased fluidity) in the liquid-crystalline state.

Impact on Lipid Rafts

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the plasma membrane. These microdomains serve as platforms for signal transduction and protein trafficking. The integrity and function of lipid rafts are highly dependent on their lipid composition, particularly cholesterol.

This compound can influence the formation and stability of lipid rafts. For example, 5α-cholestan-3-one has been observed to reduce the staining of synaptic regions with the B-subunit of cholera toxin, a marker for the lipid raft component GM1 ganglioside[1]. This suggests that 5α-cholestan-3-one may disrupt the organization of lipid rafts. This disruption can have significant downstream consequences, as many signaling proteins are localized to these domains. The disruption of lipid rafts can alter the spatial organization of these proteins, thereby modulating their activity and downstream signaling cascades.

Modulation of Cellular Signaling Pathways

By altering the biophysical properties of the membrane, this compound can indirectly modulate the function of membrane-associated proteins and signaling pathways.

Liver X Receptor (LXR) Signaling

Oxysterols, including derivatives of cholesterol, are known endogenous ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis, fatty acid metabolism, and inflammation[2][3]. There are two isoforms, LXRα and LXRβ, which form heterodimers with the Retinoid X Receptor (RXR) to regulate the transcription of target genes[4]. Upon activation by an oxysterol ligand, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, such as ATP-binding cassette (ABC) transporters (e.g., ABCA1 and ABCG1), which are involved in cholesterol efflux[2]. While direct activation of LXR by this compound is an area of ongoing research, its structural similarity to other LXR ligands suggests it may act as a modulator of this pathway.

G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes. The function of many GPCRs is sensitive to the lipid environment of the membrane. By altering membrane fluidity and lipid raft organization, this compound can allosterically modulate GPCR conformation and signaling. For instance, changes in the membrane can affect receptor dimerization, ligand binding affinity, and the coupling of the receptor to its cognate G-protein.

Tropomyosin Receptor Kinase A (TrkA) Signaling

The Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that is activated by nerve growth factor (NGF). The NGF/TrkA signaling pathway is crucial for the development, survival, and function of neurons. Interestingly, a derivative of this compound has been shown to enhance NGF/TrkA signaling, suggesting that this compound and its analogues could have neurotrophic effects. This enhancement may occur through direct interaction with the receptor or indirectly by altering the membrane environment to favor receptor dimerization and activation. Activated TrkA initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for neuronal survival and differentiation.

References

- 1. Effects of 5α-cholestan-3-one on the synaptic vesicle cycle at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caister.com [caister.com]

- 4. Liver X receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Cholestan-3-one from Cholesterol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestan-3-one is a saturated tetracyclic steroid ketone derived from cholesterol. It serves as a crucial intermediate in the synthesis of various steroidal compounds and is a significant molecule in metabolic and pharmaceutical research. The conversion of cholesterol to this compound is a fundamental process in steroid chemistry, typically achieved through a two-step synthesis involving oxidation of the cholesterol's hydroxyl group followed by the reduction of the resulting carbon-carbon double bond. This document provides detailed protocols for the chemical synthesis of this compound from cholesterol, summarizing key quantitative data and visualizing the experimental workflow. The primary pathway discussed involves the oxidation of cholesterol to cholest-4-en-3-one, which is then catalytically hydrogenated to yield the final product, this compound.

Synthesis Pathway Overview

The conversion of cholesterol to this compound is a two-step process. The first step is the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the double bond from the C5-C6 position to the C4-C5 position, forming the α,β-unsaturated ketone, cholest-4-en-3-one. The second step involves the catalytic hydrogenation of the C4-C5 double bond to yield the saturated ketone, this compound.

Caption: Overall workflow for the synthesis of this compound from Cholesterol.

Step 1: Oxidation of Cholesterol to Cholest-4-en-3-one